molecular formula C9H10N2O4S B13443344 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

Cat. No.: B13443344
M. Wt: 242.25 g/mol
InChI Key: HZWABAZZCNOEQR-UHFFFAOYSA-N
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Description

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the reaction of a cyclopentane derivative with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to introduce the methoxycarbonyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

This compound is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a member of the thiazole family, which is well-known for its wide array of biological activities and uses in medicinal chemistry. The presence of a cyclopentane ring fused to the thiazole moiety gives this compound unique characteristics that may lead to distinct biological activities and potential therapeutic uses.

Overview

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It has been investigated for its potential as an antimicrobial and anticancer agent. It has been explored for its therapeutic potential in treating various diseases due to its biological activity. It contains a methoxycarbonyl group and a carboxylic acid group which enhance its solubility and reactivity.

Chemical Reactions

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Major products include sulfoxides and sulfones.
  • Reduction: Reduction reactions can convert it into its corresponding thiazolidine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. The major product is thiazolidine derivatives.
  • Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups. Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions. Various substituted thiazole derivatives are produced depending on the nucleophile that is used.

The compound's mechanism of action involves interacting with particular molecular targets within biological systems. It can attach to enzymes or receptors, changing their activity and causing a variety of biological effects. It may, for example, prevent the activity of certain enzymes involved in cell proliferation, hence exhibiting anticancer capabilities.

Mechanism of Action

The mechanism of action of 2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to its cyclopentane ring fused to the thiazole moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-[(Methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopentane ring fused with a thiazole moiety, makes it a candidate for various biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O4S
  • Molecular Weight : 218.25 g/mol
  • Structural Features : The compound contains a methoxycarbonyl group and a carboxylic acid group which enhance its solubility and reactivity.

Synthesis

The synthesis typically involves the reaction of a cyclopentane derivative with thiourea under acidic conditions, resulting in the formation of the thiazole ring followed by functionalization to introduce the methoxycarbonyl and carboxylic acid groups .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity :
    • The compound has been evaluated for its ability to scavenge free radicals. In assays like the DPPH method, it demonstrated significant antioxidant potential with an IC50 value comparable to standard antioxidants such as ascorbic acid .
  • Enzyme Inhibition :
    • Tyrosinase Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is crucial in melanin biosynthesis. It has shown promising results in inhibiting this enzyme, making it relevant for cosmetic applications targeting hyperpigmentation .
    • Xanthine Oxidase Inhibition : Similar compounds have been studied for their xanthine oxidase inhibitory activity, which is important in managing gout and other inflammatory conditions .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens; however, further research is necessary to establish its efficacy and mechanism .

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:

  • The compound's interaction with tyrosinase involves hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex .
  • Its antioxidant activity is linked to its capacity to donate protons to free radicals, thus neutralizing them .

Case Studies

Several studies have highlighted the biological potential of thiazole derivatives similar to this compound:

StudyFindingsIC50 Value
Young Mi Ha et al. (2023)Evaluated tyrosinase inhibition16.5 ± 0.37 µM for the most potent inhibitor
Antioxidant StudyDPPH radical scavenging activityIC50 = 18.17 µg/mL
Xanthine Oxidase StudyModerate inhibition compared to FebuxostatNot specified

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

2-(methoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O4S/c1-15-9(14)11-8-10-6-4(7(12)13)2-3-5(6)16-8/h4H,2-3H2,1H3,(H,12,13)(H,10,11,14)

InChI Key

HZWABAZZCNOEQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CCC2C(=O)O

Origin of Product

United States

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